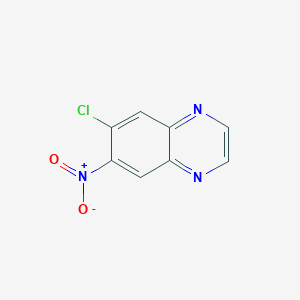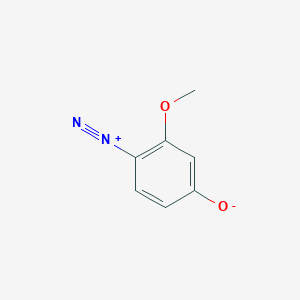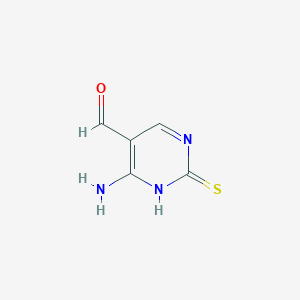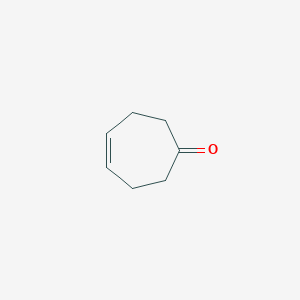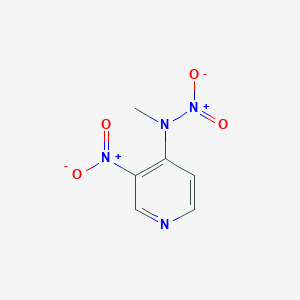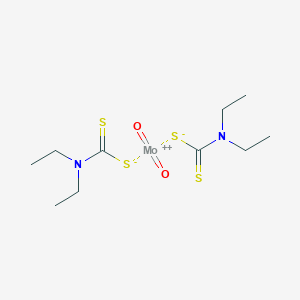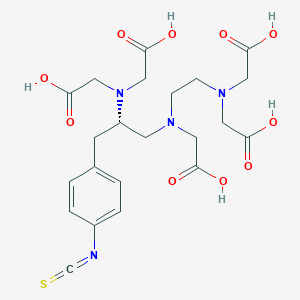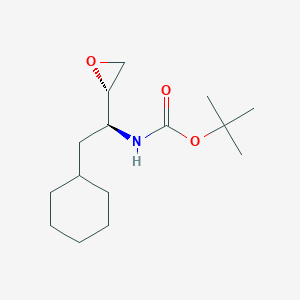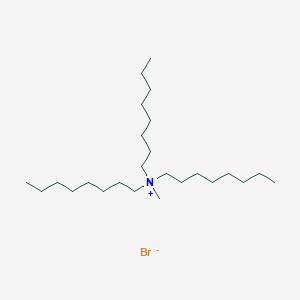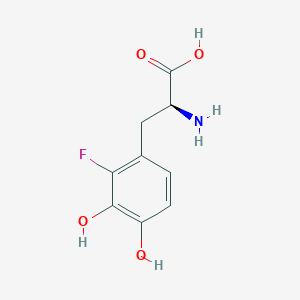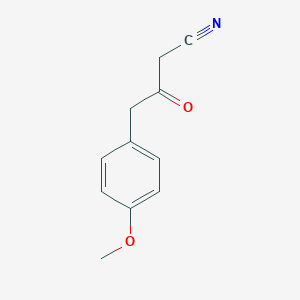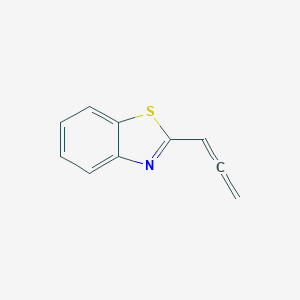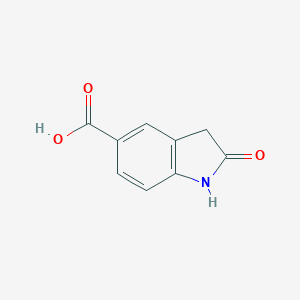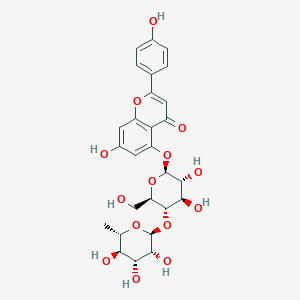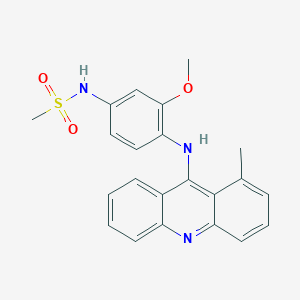
1-Methylamsacrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylamsacrine, also known as MAM, is a synthetic compound that belongs to the class of acridine derivatives. It has gained significant attention in the scientific community due to its potential applications in cancer research. In
作用机制
The exact mechanism of action of 1-Methylamsacrine is not fully understood. However, it has been proposed that it inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 1-Methylamsacrine can lead to DNA damage and cell death.
生化和生理效应
1-Methylamsacrine has been shown to have several biochemical and physiological effects. It has been found to induce DNA damage and apoptosis in cancer cells. Moreover, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, it has been found to have anti-inflammatory properties.
实验室实验的优点和局限性
One of the advantages of using 1-Methylamsacrine in lab experiments is its ability to inhibit the growth of various cancer cell lines. Moreover, it has been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. However, one of the limitations of using 1-Methylamsacrine is its toxicity. It has been found to be toxic to normal cells at high concentrations, which can limit its use in vivo.
未来方向
There are several future directions for research on 1-Methylamsacrine. One direction is to further investigate its mechanism of action. Understanding how it inhibits the activity of topoisomerase II can provide insights into its potential use as a chemotherapeutic agent. Additionally, further studies can be conducted to determine the optimal dosage and administration of 1-Methylamsacrine to minimize its toxicity. Furthermore, studies can be conducted to investigate its potential use in combination with other chemotherapeutic agents to enhance its efficacy.
合成方法
The synthesis of 1-Methylamsacrine involves the reaction of 2,4-dimethylquinoline with 1,2,3,4-tetrahydroacridine in the presence of a catalyst. This reaction results in the formation of 1-Methylamsacrine, which is then purified using column chromatography. The purity of the compound is confirmed using nuclear magnetic resonance spectroscopy.
科学研究应用
1-Methylamsacrine has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells. These findings suggest that 1-Methylamsacrine has the potential to be used as a chemotherapeutic agent.
属性
CAS 编号 |
102941-25-3 |
|---|---|
产品名称 |
1-Methylamsacrine |
分子式 |
C22H21N3O3S |
分子量 |
407.5 g/mol |
IUPAC 名称 |
N-[3-methoxy-4-[(1-methylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O3S/c1-14-7-6-10-19-21(14)22(16-8-4-5-9-17(16)23-19)24-18-12-11-15(13-20(18)28-2)25-29(3,26)27/h4-13,25H,1-3H3,(H,23,24) |
InChI 键 |
XLHLDHWNJBUAON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
规范 SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
其他 CAS 编号 |
102941-25-3 |
同义词 |
1-methylamsacrine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



